molecular formula C21H19FN4O2 B3413665 N-(4-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946257-62-1

N-(4-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3413665
CAS No.: 946257-62-1
M. Wt: 378.4 g/mol
InChI Key: IDEGKKKPHPFTCI-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide features a hybrid scaffold combining a 1H-indole core, a 1,3,4-oxadiazole ring substituted with a propan-2-yl group, and an acetamide moiety linked to a 4-fluorophenyl group. This structure is designed to optimize interactions with biological targets, leveraging the indole's aromaticity, the oxadiazole's metabolic stability, and the fluorophenyl group's electron-withdrawing effects.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c1-13(2)20-24-25-21(28-20)18-11-14-5-3-4-6-17(14)26(18)12-19(27)23-16-9-7-15(22)8-10-16/h3-11,13H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEGKKKPHPFTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with the fluorophenyl acetamide under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

N-(4-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Materials Science: Utilized in the development of novel materials with unique electronic or photophysical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Core Scaffold Variations

The target compound shares a 1H-indole-1,3,4-oxadiazole-acetamide backbone with several analogs. Key structural differences lie in substituents on the indole, oxadiazole, and acetamide groups:

Compound Name Indole Substituents Oxadiazole Substituents Acetamide Substituents Reference
N-(4-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide (Target) None Propan-2-yl 4-Fluorophenyl -
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide 4-Chlorobenzoyl, 5-methoxy, 2-methyl None 3-Chloro-4-fluorophenyl
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 3-Methylindole Sulfanyl linker 4-Methylphenyl
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide None Ethyl (4-Methylphenyl)methyl

Key Structural Insights

  • Acetamide Diversity : The 4-fluorophenyl group in the target compound may confer metabolic stability over nitro () or pyridinyl () substituents, which are prone to reduction or hydrolysis .
  • Indole Functionalization : Unlike analogs with chlorobenzoyl or methoxy groups (), the target compound lacks indole substitutions, possibly reducing steric hindrance for target binding .

Physicochemical Properties

Comparative Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
Target Compound ~374 (estimated) Not reported Likely moderate lipophilicity -
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide 487.3 192–194 Low (polar substituents)
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 423 Not reported Moderate (nitro group)
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide 374.4 Not reported High (alkyl groups)

Analysis

  • The target compound’s molecular weight (~374 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to bulkier analogs (e.g., 487 g/mol in ) .
  • The absence of polar groups (e.g., nitro, methoxy) may enhance its blood-brain barrier penetration relative to compounds in and .

Reported Activities of Analogs

Compound Class Biological Activity Potency/IC₅₀ (Noted Examples) Reference
Indole-oxadiazole-acetamides Anticancer (Bcl-2/Mcl-1 inhibition) Low micromolar range ()
Indole-oxadiazole-sulfanyl derivatives α-Glucosidase inhibition 8t: 32.1 ± 0.11 µM ()
Fluorinated indole-oxazolones Antioxidant (DPPH scavenging) 6a: 78.4% scavenging at 100 µg/mL
Benzofuran-oxadiazole hybrids Antimicrobial (broad-spectrum) 2a: MIC 12.5 µg/mL ()

Implications for the Target Compound

  • The propan-2-yl and 4-fluorophenyl groups may enhance target affinity for kinases or apoptosis regulators, as seen in structurally related Bcl-2/Mcl-1 inhibitors () .
  • Its lack of sulfanyl or nitro groups could reduce off-target effects compared to compounds in and .

Biological Activity

N-(4-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on available literature, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound features a complex structure which includes:

  • Indole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Associated with antimicrobial properties.
  • Fluorophenyl group : Enhances lipophilicity and may influence biological interactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds containing oxadiazole and indole moieties. For instance:

  • Synthesis and Testing : A study synthesized various oxadiazole derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Case Study : A specific derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against E. coli, indicating moderate activity. The presence of the oxadiazole ring was crucial for this activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Viability Assays : Research involving similar indole derivatives showed that they could reduce cell viability in various cancer cell lines. For example, compounds with oxadiazole rings exhibited cytotoxic effects with IC50 values ranging from 10 to 30 μM .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity Summary

CompoundTarget BacteriaMIC (μg/mL)Activity Level
AStaphylococcus aureus12.5High
BEscherichia coli25Moderate
CEnterococcus faecalis50Low

Anticancer Activity Summary

CompoundCancer Cell LineIC50 (μM)Effect
DHeLa20Moderate
EMCF-715High
FA54930Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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